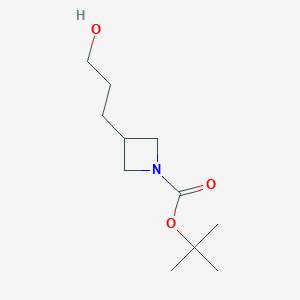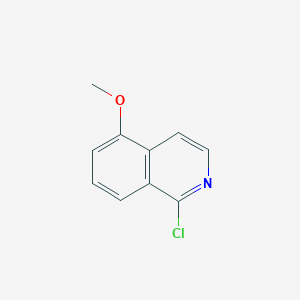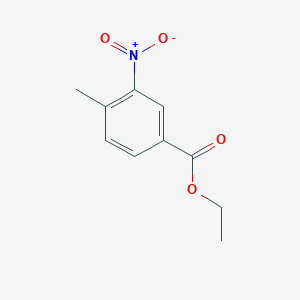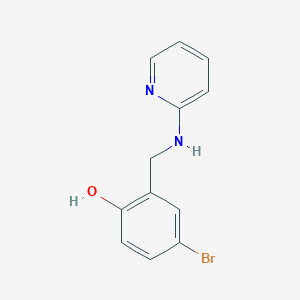
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 158602-43-8. It has a molecular weight of 215.29 . The compound is colorless to yellow and can be in solid, semi-solid, or liquid form .
Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate” is C11H21NO3 . The InChI Code is 1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h9,13H,4-8H2,1-3H3 .Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 304.0±15.0 °C and a predicted density of 1.072±0.06 g/cm3 . Its pKa is predicted to be 15.14±0.10 . The compound should be stored at 2-8°C in a sealed, dry environment .Applications De Recherche Scientifique
Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids The synthesis of azetidine-2-carboxylic acid (Aze) analogs with various heteroatomic side chains, including the synthesis of 1-Fmoc-3-hydroxypropyl-Aze, demonstrates the compound's role in studying the influence of conformation on peptide activity. These syntheses involve complex processes such as regioselective allylation, selective omega-carboxylate reduction, tosylation, and intramolecular N-alkylation, highlighting the versatility of azetidine derivatives in medicinal chemistry and peptide research (Sajjadi & Lubell, 2008).
Diversified Synthesis of Azetidine-3-Carboxylic Acids Protected 3-haloazetidines, prepared on a gram-scale from commercially available materials, are used as building blocks to synthesize high-value azetidine-3-carboxylic acid derivatives. This demonstrates the compound's applicability in the rapid and diversified synthesis of azetidine derivatives, contributing to the development of novel pharmaceutical compounds (Ji, Wojtas, & Lopchuk, 2018).
Masked Dipoles for Cycloaddition Reactions The use of silylmethyl-substituted azetidine as a masked dipole for formal [3+2] and [4+2] cycloaddition reactions showcases the compound's utility in generating diverse cyclic structures. This application is crucial for synthesizing complex molecules with potential pharmacological activities, indicating the compound's significance in synthetic organic chemistry (Yadav & Sriramurthy, 2005).
Pharmaceutical Intermediate Synthesis Research into synthesizing pharmaceutical intermediates from tert-butyl-3-hydroxyazetidine showcases the compound's importance in drug development. The methodologies investigated provide insights into operational, security, and yield considerations, contributing to safer and more efficient synthetic routes in pharmaceutical chemistry (Yang, 2010).
Bifunctional Intermediates for Chemical Synthesis The synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate illustrates the strategic use of tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate derivatives for accessing chemical spaces complementary to piperidine ring systems. This application underscores the compound's role in creating novel entities for chemical and pharmaceutical research (Meyers et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
tert-butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(8-12)5-4-6-13/h9,13H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTUCWIHPIAGCEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30597579 |
Source


|
| Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |
CAS RN |
158602-43-8 |
Source


|
| Record name | tert-Butyl 3-(3-hydroxypropyl)azetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30597579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Bis(4-methylbenzoyl)amino]-2-pyrazinecarboxylic acid methyl ester](/img/structure/B173408.png)






![1-(3,4-dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)-N-methylmethanamine](/img/structure/B173425.png)

![1-(1-Benzylpiperidin-4-yl)-5-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B173431.png)
![1-[(2-Fluorophenyl)methyl]piperidin-4-amine](/img/structure/B173432.png)
![2-Methyl-2,3-dihydrofuro[2,3-b]pyridin-3-ol](/img/structure/B173434.png)

![2-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B173447.png)